molecular formula C41H22N4O9S2 B12462790 5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]

5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]

Cat. No.: B12462790
M. Wt: 778.8 g/mol
InChI Key: RXDDPVCCKBCHIJ-UHFFFAOYSA-N
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Description

The compound 2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE is a complex organic molecule characterized by the presence of nitrophenyl and isoindole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation of nitrophenyl derivatives with isoindole precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in redox reactions, affecting cellular pathways and enzyme activities. The isoindole moiety may interact with nucleic acids or proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.

    4-Nitrophenyl acetate: Commonly used as a substrate in enzymatic assays.

    2,4-Dinitrophenol: Historically used as a weight loss agent but now recognized for its toxicity.

Uniqueness

2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE: is unique due to its dual nitrophenyl and isoindole structure, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields.

Properties

Molecular Formula

C41H22N4O9S2

Molecular Weight

778.8 g/mol

IUPAC Name

2-[4-(4-nitrophenyl)sulfanylphenyl]-5-[2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C41H22N4O9S2/c46-37(23-1-19-33-35(21-23)40(49)42(38(33)47)25-3-11-29(12-4-25)55-31-15-7-27(8-16-31)44(51)52)24-2-20-34-36(22-24)41(50)43(39(34)48)26-5-13-30(14-6-26)56-32-17-9-28(10-18-32)45(53)54/h1-22H

InChI Key

RXDDPVCCKBCHIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)SC7=CC=C(C=C7)[N+](=O)[O-])SC8=CC=C(C=C8)[N+](=O)[O-]

Origin of Product

United States

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